7-Hydroxybenzo[b]thiophene-2-carboxylic acid
Overview
Description
7-Hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound with a benzothiophene core. It contains a hydroxyl group (OH) attached to the benzene ring at position 7. The thiophene ring contributes to its unique properties and potential applications.
Synthesis Analysis
The synthesis of 7-Hydroxybenzo[b]thiophene-2-carboxylic acid involves various methods, including cyclization reactions, oxidation of thiophenes, and functionalization of benzo[b]thiophene precursors. Researchers have explored both traditional and novel synthetic routes to obtain this compound.
Molecular Structure Analysis
The molecular structure of 7-Hydroxybenzo[b]thiophene-2-carboxylic acid consists of a fused benzothiophene ring system with a carboxylic acid group and a hydroxyl group. Its chemical formula is C₈H₆O₃S, and the molecular weight is approximately 182.2 g/mol. The 2-carboxylic acid moiety provides acidity and reactivity.
Chemical Reactions Analysis
7-Hydroxybenzo[b]thiophene-2-carboxylic acid can participate in various chemical reactions, including esterification, amidation, and substitution reactions. These reactions allow for the modification of its functional groups and the development of derivatives with tailored properties.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts in the range of 150–160°C.
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents like ethanol, acetone, and chloroform.
- UV-Vis Absorption : 7-Hydroxybenzo[b]thiophene-2-carboxylic acid absorbs light in the UV and visible regions, making it suitable for spectroscopic applications.
Scientific Research Applications
Scientific Research Applications of 7-Hydroxybenzo[b]thiophene-2-carboxylic Acid
1. Synthesis of Condensed Sulfur Heterocycles 7-Hydroxybenzo[b]thiophene-2-carboxylic acid plays a crucial role as an intermediate in the synthesis of condensed sulfur heterocycles. Its hydroxyl group can be transformed into O-carbamate, facilitating the regiocontrolled introduction of substituents through directed metallation. This process is significant in the synthesis, properties, and reactions of various hydroxybenzo[b]thiophenes (Wahidulla & Bhattacharjee, 2013).
2. Development of Dual Inhibitors Research on 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives has demonstrated their potential in inhibiting 5-LOX/COX. These derivatives exhibit promising in vitro activity as dual inhibitors, with submicromolar IC50 values for the inhibition of 5-LOX and COX-1 (Hansen et al., 2012).
3. Utility in Decarboxylation Processes 7-Hydroxybenzo[b]thiophene-2-carboxylic acid has been studied for its decarboxylation properties. Research shows that it can be effectively decarboxylated by refluxing with 48% hydrobromic acid, resulting in higher yield and quality than previous methods (Jackson & Bowlus, 1980).
4. Involvement in Anti-inflammatory Agents 5-Substituted benzo[b]thiophene derivatives, which are converted from 5-aminobenzo[b]thiophene-2-carboxylic acid, have shown potent anti-inflammatory activity. These compounds were evaluated for their effectiveness in reducing inflammation (Radwan et al., 2009).
5. Synthesis of Photochromic Thieno-2H-Chromene Derivatives 7-Hydroxybenzo[b]thiophene-2-carboxylic acid is used in the synthesis of photochromic thieno-2H-chromene derivatives. These derivatives have been synthesized using acid catalysts and demonstrate photochromic behavior, which is significant in the field of optical materials (Queiroz et al., 2000).
Safety And Hazards
- Toxicity : While limited toxicity data are available, handle this compound with caution.
- Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.
Future Directions
Researchers should explore:
- Biological Activity : Investigate potential antimicrobial, anticancer, or anti-inflammatory properties.
- Functional Materials : Develop functional materials (e.g., sensors, catalysts) based on its unique structure.
- Derivatives : Synthesize derivatives with improved solubility and bioavailability.
properties
IUPAC Name |
7-hydroxy-1-benzothiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,10H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMNLWZGTWHBCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60519729 | |
Record name | 7-Hydroxy-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60519729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxybenzo[b]thiophene-2-carboxylic acid | |
CAS RN |
88791-09-7 | |
Record name | 7-Hydroxybenzo[b]thiophene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88791-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60519729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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